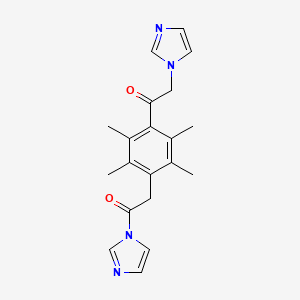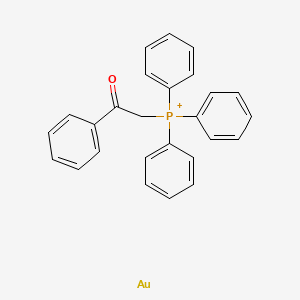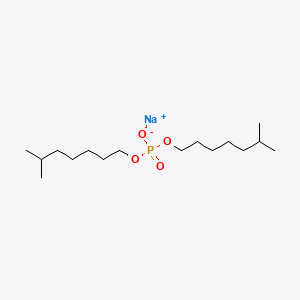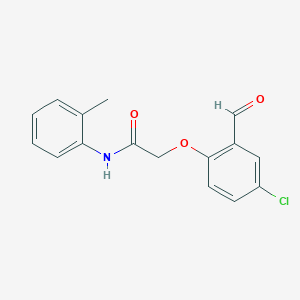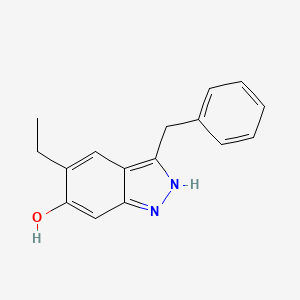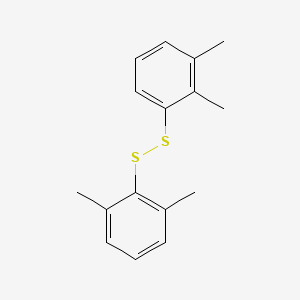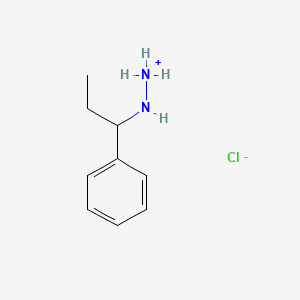
2-(Cyclohexyloxy)-1-methylethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohexyloxy)-1-methylethyl acetate is an organic compound with a unique structure that combines a cyclohexyl group, an ether linkage, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-1-methylethyl acetate typically involves the esterification of 2-(Cyclohexyloxy)-1-methylethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclohexyloxy)-1-methylethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(Cyclohexyloxy)-1-methylethanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Hydrolysis: 2-(Cyclohexyloxy)-1-methylethanol and acetic acid.
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: 2-(Cyclohexyloxy)-1-methylethanol.
Aplicaciones Científicas De Investigación
2-(Cyclohexyloxy)-1-methylethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used as a solvent and as a starting material for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Cyclohexyloxy)-1-methylethyl acetate primarily involves its hydrolysis to release 2-(Cyclohexyloxy)-1-methylethanol and acetic acid. The ester bond is cleaved by esterases or under acidic/basic conditions, leading to the formation of the corresponding alcohol and acid. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl acetate: Similar in structure but lacks the methylethyl group.
2-(Cyclohexyloxy)ethanol: Similar but lacks the acetate ester group.
Cyclohexyl methyl ether: Similar ether linkage but lacks the acetate group.
Uniqueness
2-(Cyclohexyloxy)-1-methylethyl acetate is unique due to its combination of a cyclohexyl group, an ether linkage, and an acetate ester. This unique structure imparts specific chemical properties and reactivity that are not found in the similar compounds listed above. Its ability to undergo hydrolysis, oxidation, and reduction reactions makes it a versatile compound in various chemical processes.
Propiedades
Número CAS |
72727-61-8 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
1-cyclohexyloxypropan-2-yl acetate |
InChI |
InChI=1S/C11H20O3/c1-9(14-10(2)12)8-13-11-6-4-3-5-7-11/h9,11H,3-8H2,1-2H3 |
Clave InChI |
KALNAECRVKZDPI-UHFFFAOYSA-N |
SMILES canónico |
CC(COC1CCCCC1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




